molecular formula C13H13FO5 B6352958 Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 1019457-34-1

Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B6352958
CAS RN: 1019457-34-1
M. Wt: 268.24 g/mol
InChI Key: OHKQPZYVYCOBDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are structurally similar, involves heterocyclization of various substrates . Another example is the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, which involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate: is a compound that can be utilized in the synthesis of anticancer agents. Its structure allows for the incorporation into molecules that target cancer cells. The presence of the 3-fluoro-4-methoxyphenyl group can be crucial for the biological activity of these agents, potentially inhibiting the growth of cancer cells .

Material Science: Organic Semiconductors

In material science, this compound’s derivatives are valuable in the development of organic semiconductors. These semiconductors are used in the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s molecular structure can be engineered to enhance charge transport properties, which is essential for high-performance electronics .

Pharmaceutical Development: Anti-inflammatory Drugs

The compound’s derivatives can also be designed to exhibit anti-inflammatory properties. By modifying the core structure, medicinal chemists can develop new drugs that reduce inflammation, potentially leading to treatments for conditions like arthritis and other inflammatory diseases .

Biological Research: Antimicrobial Activity

Researchers have explored the use of Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate in the development of antimicrobial agents. Its framework can be incorporated into molecules that disrupt the growth of bacteria and other pathogens, contributing to the fight against infectious diseases .

Synthetic Chemistry: Cross-Coupling Reactions

This compound is a key player in cross-coupling reactions, a cornerstone of synthetic organic chemistry. It can act as a precursor for the synthesis of complex molecules through reactions like the Suzuki coupling, which is widely used in the pharmaceutical industry for constructing carbon-carbon bonds .

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, derivatives of this compound can serve as corrosion inhibitors. These are substances that, when added to a liquid or gas, decrease the corrosion rate of metals or alloys, thus extending the life of industrial equipment .

Environmental Science: Metal Complexing Agents

Lastly, in environmental science, this compound’s derivatives can act as metal complexing agents. They can form complexes with metal ions, which can be useful in the removal of heavy metals from wastewater, aiding in environmental cleanup efforts .

Safety and Hazards

The safety data sheet for 3-Fluoro-4-methylphenylboronic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)8-4-5-12(18-2)9(14)6-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKQPZYVYCOBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate

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